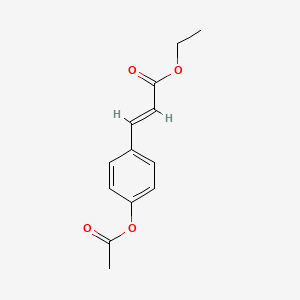![molecular formula C21H18FN3O4S B14165389 4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide CAS No. 6493-67-0](/img/structure/B14165389.png)
4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonyl group, a fluorophenyl group, and a glycylamino linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 4-fluoroaniline to form N-(4-fluorophenyl)benzenesulfonamide. This intermediate is then reacted with glycine to produce the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The glycylamino linkage plays a crucial role in maintaining the structural integrity and stability of the molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl and benzamide moieties but lacks the benzenesulfonyl group.
N-(Benzenesulfonyl)benzamide: Contains the benzenesulfonyl and benzamide groups but lacks the fluorophenyl group.
4-{[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both benzenesulfonyl and fluorophenyl groups enhances its reactivity and binding capabilities, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
6493-67-0 |
|---|---|
Molecular Formula |
C21H18FN3O4S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[[2-[N-(benzenesulfonyl)-4-fluoroanilino]acetyl]amino]benzamide |
InChI |
InChI=1S/C21H18FN3O4S/c22-16-8-12-18(13-9-16)25(30(28,29)19-4-2-1-3-5-19)14-20(26)24-17-10-6-15(7-11-17)21(23)27/h1-13H,14H2,(H2,23,27)(H,24,26) |
InChI Key |
KINCYUNTTLASJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


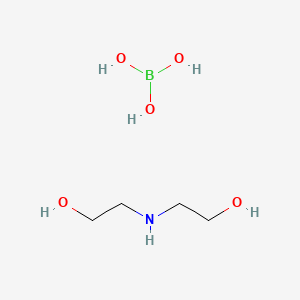
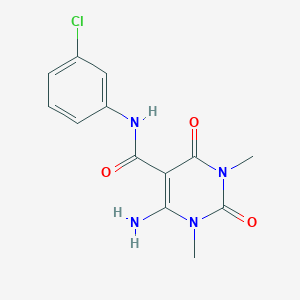
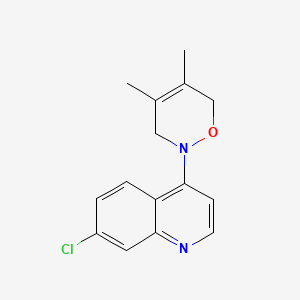

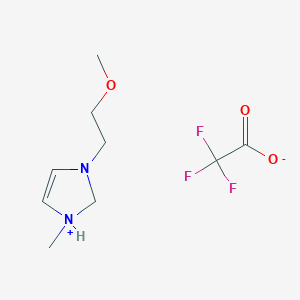
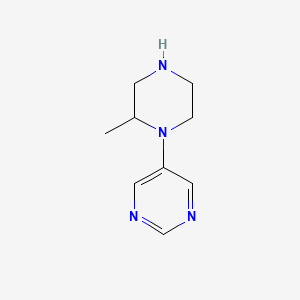
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
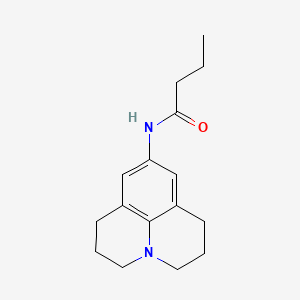
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
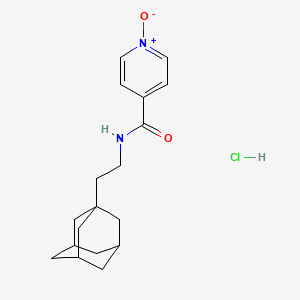
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
